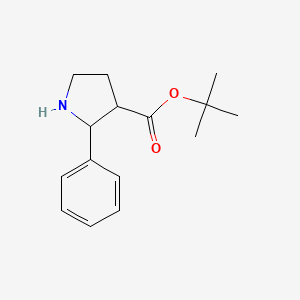
Tert-butyl 2-phenylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Enzymatic Resolution in Organic Synthesis
The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate demonstrates the potential of using enzymes for resolving chiral compounds. This study achieved very good enantioselectivities (E > 200), producing the (+)-(3S,4R) enantiomer in pure form (ee > 99.7%). This advancement opens up new possibilities for producing enantiomerically pure compounds using enzymatic methods, which is crucial in pharmaceutical and fine chemical industries (Faigl et al., 2013).
Synthesis from L-Aspartic Acid
The economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, as explored by Han et al. (2018), highlights an efficient and economic method for producing this compound. The process features mild reaction conditions and is potentially useful for industrial preparation, demonstrating the versatility of starting from simple and readily available materials like L-aspartic acid for synthesizing complex chemical structures (Han et al., 2018).
Application in Cobalt(II) Corrole Complexes
The application of anionic [CoII(Cor)]– complexes in ring-closing C–H amination of aliphatic azides, producing tert-butyl 2-phenylpyrrolidine-1-carboxylate, presents an innovative example of using metalloradical cobalt(II) corrole complexes in nitrene-transfer reactions. This study suggests that increasing electron density at cobalt(II) positively influences the reaction rate, providing insights into the development of more efficient catalysts for organic transformations (Goswami et al., 2018).
Advanced Synthesis Techniques
Further research shows the advancement in synthesis techniques for compounds related to tert-butyl 2-phenylpyrrolidine-3-carboxylate. For instance, Xue and Silverman (2010) reported on a fast N→O tert-butyloxycarbonyl (Boc) migration of a related compound via a base-generated alkoxide, revealing a novel mechanism involving a nine-membered cyclic transition state. This study contributes to the understanding of Boc group migration, which is crucial in peptide synthesis and protecting group strategies (Xue & Silverman, 2010).
properties
IUPAC Name |
tert-butyl 2-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-9-10-16-13(12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMSMNZBBAJIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

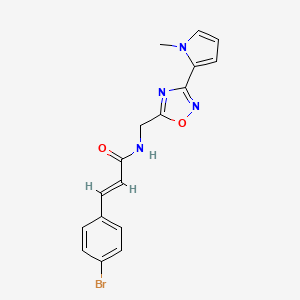



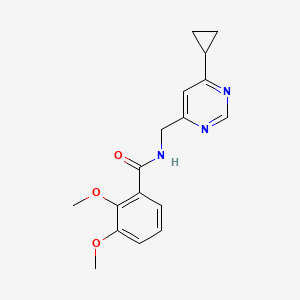

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2578443.png)

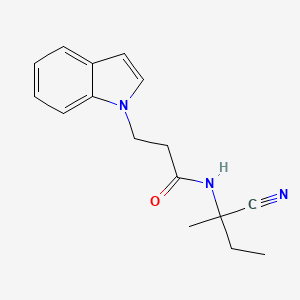
![5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2578448.png)
![N-(2-chlorophenyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2578449.png)
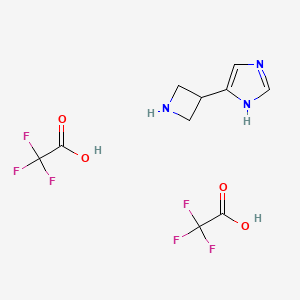
![3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2578452.png)
